molecular formula C15H22ClNO3 B3025594 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride CAS No. 915920-98-8

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

Cat. No.: B3025594
CAS No.: 915920-98-8
M. Wt: 299.79 g/mol
InChI Key: JWOHIYKBRHZIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its unique structure, which combines a benzaldehyde moiety with a morpholine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 2-(2-bromoethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid.

    Reduction: 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid
  • 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol
  • 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzamide

Uniqueness

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is unique due to its combination of a benzaldehyde moiety and a morpholine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-6-4-3-5-14(15)11-17;/h3-6,11-13H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHIYKBRHZIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.